molecular formula C16H15ClFNO2S B6701122 N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-methylsulfanylbenzamide

N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-methylsulfanylbenzamide

Cat. No.: B6701122
M. Wt: 339.8 g/mol
InChI Key: GBDDBLFWNJTCFQ-UHFFFAOYSA-N
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Description

N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-methylsulfanylbenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-fluorophenyl group, a hydroxyethyl group, and a methylsulfanylbenzamide moiety

Properties

IUPAC Name

N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2S/c1-22-15-5-3-2-4-11(15)16(21)19-14(9-20)10-6-7-12(17)13(18)8-10/h2-8,14,20H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDDBLFWNJTCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC(CO)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-methylsulfanylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 4-chloro-3-fluoroacetophenone with ethylene oxide under basic conditions to form the hydroxyethyl intermediate.

    Introduction of the Methylsulfanyl Group: The hydroxyethyl intermediate is then reacted with methylthiol in the presence of a base to introduce the methylsulfanyl group.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-methylsulfanylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-methylsulfanylbenzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in biological studies to investigate its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.

    Industry: It is explored for its potential use in the synthesis of advanced materials and as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-methylsulfanylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit the activity of certain enzymes involved in inflammatory and cancer pathways.

    Modulate Receptors: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    Induce Apoptosis: In cancer cells, the compound can induce apoptosis through the activation of specific apoptotic pathways.

Comparison with Similar Compounds

N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-methylsulfanylbenzamide can be compared with other similar compounds, such as:

    N-[1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl]-4-(4-(3-chlorophenyl)-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide: This compound has a similar chloro-fluorophenyl group but differs in its additional pyrazole and pyrrole moieties, which may confer different biological activities.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chloro-fluorophenyl group but has a thiazole ring, which may affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

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